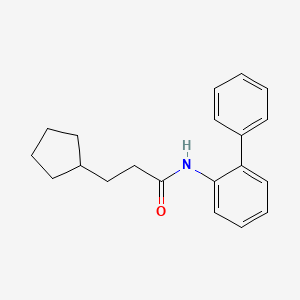
3-cyclopentyl-N-(2-phenylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([biphenyl]-2-yl)-3-cyclopentylpropanamide is a secondary carboxamide resulting from the formal condensation of the carboxy group of 3-cyclopentylpropionic acid with the amino group of [biphenyl]-2-amine. It is a member of biphenyls, a secondary carboxamide and a member of cyclopentanes. It derives from a 3-cyclopentylpropionic acid.
Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
- The study by Kazuhiko Tanaka, Keizaburo Minami, and A. Kaji (1987) demonstrated an efficient, stereoselective synthesis of functionalized cyclopropanes using a related compound, which could be useful in the synthesis of complex molecules including potential 3-cyclopentyl-N-(2-phenylphenyl)propanamide analogs. This method highlights the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide to produce new cyclopropanes with high stereoselectivity, which could be applied to the synthesis of 3-cyclopentyl-N-(2-phenylphenyl)propanamide derivatives (Kazuhiko Tanaka et al., 1987).
Biological Activities and Potential Therapeutic Applications
Novel propanamide analogs, including compounds similar to 3-cyclopentyl-N-(2-phenylphenyl)propanamide, have been investigated for their antiproliferative properties. For instance, Xuewei Ye et al. (2017) discovered a new propanamide analogue with antiproliferative diketopiperazines from mangrove Streptomyces sp. Q24, showing activity against human glioma cells. This suggests that derivatives of 3-cyclopentyl-N-(2-phenylphenyl)propanamide could also possess significant biological activities (Xuewei Ye et al., 2017).
Another study focused on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which bear structural similarities to 3-cyclopentyl-N-(2-phenylphenyl)propanamide, was found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. This indicates the potential immunomodulating and antibacterial applications of compounds within the same class as 3-cyclopentyl-N-(2-phenylphenyl)propanamide (G. Doria et al., 1991).
Synthesis and Structural Analysis
- The synthesis and molecular structure of related propanamides have been studied, providing insights into their chemical properties and potential applications in material science or drug development. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a coumarin-based fluorescent ATRP initiator, as investigated by Ihor Kulai and S. Mallet-Ladeira (2016), could offer a foundation for the development of fluorescent markers or probes based on the propanamide structure (Ihor Kulai & S. Mallet-Ladeira, 2016).
Propiedades
Fórmula molecular |
C20H23NO |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3-cyclopentyl-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C20H23NO/c22-20(15-14-16-8-4-5-9-16)21-19-13-7-6-12-18(19)17-10-2-1-3-11-17/h1-3,6-7,10-13,16H,4-5,8-9,14-15H2,(H,21,22) |
Clave InChI |
XOZIVFWTMYSICP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
SMILES canónico |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




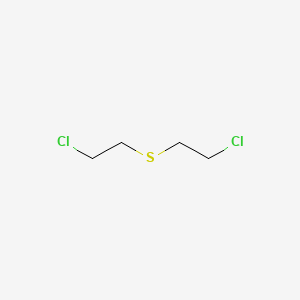

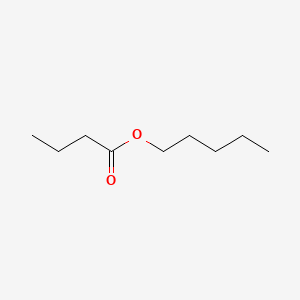

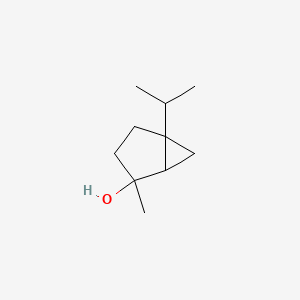
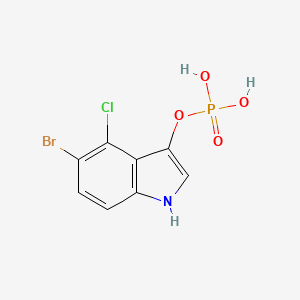
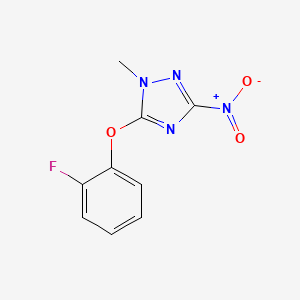
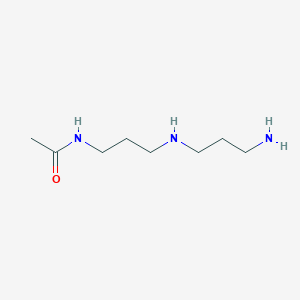

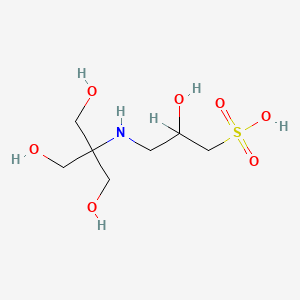
![2-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223090.png)
![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)
![2-Methoxy-6-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1223093.png)